Cas no 1806759-09-0 (4-Nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide)

4-Nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-Nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide
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- Inchi: 1S/C7H3F6N3O5S/c8-6(9,10)2-1-15-5(21-7(11,12)13)4(22(14,19)20)3(2)16(17)18/h1H,(H2,14,19,20)
- InChI Key: JYDNVVHHQLIQOC-UHFFFAOYSA-N
- SMILES: S(C1C(=NC=C(C(F)(F)F)C=1[N+](=O)[O-])OC(F)(F)F)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 523
- XLogP3: 1.6
- Topological Polar Surface Area: 137
4-Nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029081402-1g |
4-Nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide |
1806759-09-0 | 97% | 1g |
$1,490.00 | 2022-03-31 |
4-Nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide Related Literature
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on 4-Nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide
Research Briefing on 4-Nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide (CAS: 1806759-09-0)
4-Nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide (CAS: 1806759-09-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique trifluoromethyl and trifluoromethoxy substituents, exhibits promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a key intermediate in drug development.
The compound's structural features, including the nitro and sulfonamide functional groups, make it a valuable candidate for the development of novel enzyme inhibitors and receptor modulators. Research has highlighted its role in targeting specific biological pathways, particularly those involved in inflammatory and oncogenic processes. The presence of fluorine atoms enhances its metabolic stability and bioavailability, which are critical factors in drug design.
Recent advancements in synthetic methodologies have enabled the efficient production of 4-Nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide with high purity and yield. Techniques such as multi-step organic synthesis and catalytic fluorination have been employed to optimize its preparation. These developments have facilitated further exploration of its biological activities and mechanistic studies.
Pharmacological evaluations have demonstrated that this compound exhibits potent inhibitory effects against certain kinases and proteases, which are implicated in various diseases. For instance, preliminary in vitro studies have shown its efficacy in suppressing tumor cell proliferation and reducing inflammatory cytokine production. These findings underscore its potential as a lead compound for the development of new anticancer and anti-inflammatory agents.
Despite these promising results, challenges remain in translating these findings into clinical applications. Issues such as toxicity profiles, pharmacokinetics, and formulation stability need to be addressed through comprehensive preclinical studies. Ongoing research aims to elucidate the compound's mechanism of action and optimize its therapeutic index.
In conclusion, 4-Nitro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-sulfonamide represents a promising candidate in the field of medicinal chemistry. Its unique chemical structure and biological activities make it a valuable subject for further investigation. Continued research efforts are expected to uncover its full therapeutic potential and pave the way for its application in drug discovery and development.
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